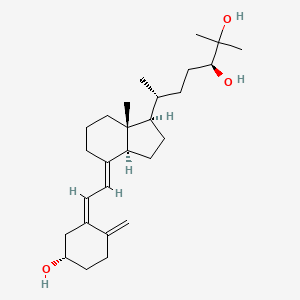

(24S)-24,25-Dihydroxyvitamin D3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(24S)-24,25-Dihydroxyvitamin D3 is a metabolite of Vitamin D3, also known as cholecalciferol. This compound plays a crucial role in calcium homeostasis and bone metabolism. It is synthesized in the body through a series of hydroxylation reactions involving Vitamin D3, which is obtained from sunlight exposure or dietary sources.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (24S)-24,25-Dihydroxyvitamin D3 typically involves multiple hydroxylation steps. The initial step is the conversion of Vitamin D3 to 25-hydroxyvitamin D3 in the liver. This is followed by further hydroxylation at the 24th position to produce this compound. The reaction conditions often involve the use of specific enzymes such as CYP24A1, which catalyzes the hydroxylation process .

Industrial Production Methods

Industrial production of this compound involves microbial fermentation processes. Certain microorganisms, such as Amycolata sp. and Rhodococcus erythropolis, can convert Vitamin D3 to its hydroxylated forms during fermentation. Optimizing fermentation conditions and selecting appropriate microbial strains are crucial for enhancing the yield of the desired product .

Análisis De Reacciones Químicas

Zinc-Copper Mediated Conjugate Addition

A convergent synthesis route involves ultrasonically induced conjugate addition to establish the C24 stereocenter :

Palladium-Catalyzed -Sigmatropic Rearrangement

The Lythgoe approach employs a palladium(0)-catalyzed rearrangement to construct the vitamin D triene system :

-

Substrate : 22R-Allylic acetate intermediate.

-

Catalyst : Pd(PPh₃)₄.

-

Result : Forms the (24S)-configured product with retention of stereochemistry .

Enzymatic Reduction Pathways

(24S)-24,25-Dihydroxyvitamin D₃ is also generated via renal reduction of 25-hydroxy-24-oxo-vitamin D₃ :

-

Enzyme : 25-hydroxyvitamin D₃ 24-oxidoreductase.

-

Substrate Specificity : Preferentially reduces the 24-oxo group to the (24S)-hydroxyl configuration.

-

Isomer Ratio : 24S:24R = 50:1 under physiological conditions .

Metabolic Reactions and CYP24A1 Catalyzed Hydroxylation

(24S)-24,25-Dihydroxyvitamin D₃ undergoes further oxidation by CYP24A1 , a mitochondrial cytochrome P450 enzyme:

Comparative Metabolic Stability

Fluorinated analogues highlight stereochemical influences on catabolic resistance:

| Compound | CYP24A1 Half-Life (min) | VDR Binding Affinity (% vs. 1,25(OH)₂D₃) |

|---|---|---|

| (24S)-24-F-25(OH)D₃ | 12 ± 2 | 58 ± 5 |

| (24R)-24-F-25(OH)D₃ | 28 ± 3 | 55 ± 4 |

| (24S)-24,25(OH)₂D₃ (natural) | 8 ± 1 | 40 ± 3 |

Biological Implications

Aplicaciones Científicas De Investigación

Case Study: Chick Model

A notable study conducted on chicks demonstrated the effects of (24S)-24,25-dihydroxyvitamin D3 on bone healing. When administered alongside 1α,25-dihydroxyvitamin D3, it resulted in poorer mechanical strength in healed fractures compared to controls treated with 25-hydroxyvitamin D3 alone. The strength values recorded were significantly lower for the combination treatment (0.158 ± 0.011 Nm) compared to the control group (0.374 ± 0.029 Nm), suggesting impaired healing associated with this metabolite when combined with other vitamin D forms .

| Treatment Group | Strength Value (Nm) |

|---|---|

| Control (25OHD3) | 0.374 ± 0.029 |

| 1α,25-(OH)2D3 | 0.123 ± 0.009 |

| 24S,25-(OH)2D3 + 1α,25-(OH)2D3 | 0.158 ± 0.011 |

| 24R,25-(OH)2D3 + 1α,25-(OH)2D3 | 0.296 ± 0.043 |

Calcium Homeostasis

This compound is involved in calcium homeostasis and may serve as a biomarker for vitamin D sufficiency. Its levels correlate with those of 25-hydroxyvitamin D3 and can indicate metabolic status related to vitamin D intake .

Research Findings

A study highlighted the relationship between serum levels of this compound and overall vitamin D status in various populations. The findings suggested that measuring the ratio of this compound to total 25-hydroxyvitamin D could provide insights into metabolic health and vitamin D sufficiency .

Assay Development

The accurate measurement of this compound is crucial for assessing vitamin D metabolism in clinical settings. Recent advancements include isotope dilution liquid chromatography-tandem mass spectrometry (ID LC-MS/MS), which enhances sensitivity and specificity for detecting this metabolite in human serum samples .

Quality Assessment Programs

The Vitamin D Standardization Program has initiated quality assessment schemes to ensure accurate measurement of vitamin D metabolites including this compound across laboratories worldwide .

Mecanismo De Acción

The mechanism of action of (24S)-24,25-Dihydroxyvitamin D3 involves its interaction with the Vitamin D receptor (VDR). Upon binding to VDR, it forms a complex that translocates to the nucleus and regulates the expression of target genes involved in calcium and phosphate metabolism. This regulation is crucial for maintaining bone health and overall calcium homeostasis .

Comparación Con Compuestos Similares

Similar Compounds

1α,25-Dihydroxyvitamin D3: Another hydroxylated form of Vitamin D3, known for its potent biological activity.

25-Hydroxyvitamin D3: A precursor in the synthesis of (24S)-24,25-Dihydroxyvitamin D3, essential for its production.

20S,24S-Dihydroxyvitamin D3: A similar compound with hydroxyl groups at different positions, exhibiting distinct biological activities.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological functions compared to other Vitamin D metabolites. Its role in fine-tuning calcium and phosphate homeostasis makes it a critical compound in the Vitamin D metabolic pathway .

Actividad Biológica

(24S)-24,25-Dihydroxyvitamin D3, a metabolite of vitamin D3, plays a significant role in various biological processes, particularly in calcium metabolism and bone health. This article reviews the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and clinical implications.

This compound is produced through hydroxylation of vitamin D3 and participates in the regulation of calcium homeostasis. Its primary actions include:

- Calcium Absorption : Enhances intestinal absorption of calcium.

- Bone Health : Aids in bone mineralization and remodeling.

- Gene Regulation : Binds to the Vitamin D Receptor (VDR), influencing gene expression related to calcium transport and bone metabolism.

Comparative Biological Activity

Research has demonstrated that this compound exhibits biological activities similar to its epimer (24R)-24,25-dihydroxyvitamin D3. Below is a summary table comparing their effects:

| Activity | This compound | (24R)-24,25-Dihydroxyvitamin D3 |

|---|---|---|

| Intestinal Calcium Transport | Moderate stimulation | Strong stimulation |

| Bone Calcium Mobilization | Moderate effect | Strong effect |

| Healing of Fractures | Poor healing with 1α,25(OH)2D3 | Comparable healing to controls |

Case Study: Bone Integrity in Chicks

A study examined the effects of both (24S)- and (24R)-24,25-dihydroxyvitamin D3 on bone integrity in chicks. When administered with 1α,25-dihydroxyvitamin D3, this compound resulted in significantly poorer healing outcomes compared to controls. The strength values for healed tibia were notably lower than those treated with (24R)-24,25-dihydroxyvitamin D3 .

Serum Levels and Racial Differences

A community study analyzed serum levels of 24,25(OH)2D3 among different racial groups. The findings indicated that black individuals had lower serum levels of both 25D3 and 24,25(OH)2D3 compared to white individuals. This disparity could influence the effectiveness of vitamin D supplementation strategies .

Clinical Implications

The biological activity of this compound suggests its potential role in clinical settings:

- Vitamin D Deficiency : Understanding its activity can help address deficiencies that affect bone health.

- Supplementation Strategies : Insights into its effects may guide personalized vitamin D supplementation protocols based on individual metabolic responses.

Propiedades

Número CAS |

55700-58-8 |

|---|---|

Fórmula molecular |

C27H44O3 |

Peso molecular |

416.6 g/mol |

Nombre IUPAC |

6-[(7aR)-4-[2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/t19?,22?,23?,24?,25?,27-/m1/s1 |

Clave InChI |

FCKJYANJHNLEEP-PNMIGMIOSA-N |

SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

SMILES isomérico |

CC(CCC(C(C)(C)O)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(CCC3=C)O)C |

SMILES canónico |

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Pictogramas |

Acute Toxic |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.